molecular formula C21H19FN6 B2514326 4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 393845-82-4

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2514326
CAS RN: 393845-82-4
M. Wt: 374.423
InChI Key: FBKAQSNYJGFXBM-UHFFFAOYSA-N
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Description

“4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound. It is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved the addition of piperazine to a solution of the precursor compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” were evaluated during the synthesis process .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” were characterized during the synthesis process .

Scientific Research Applications

Inhibitors of Human Equilibrative Nucleoside Transporters

This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Antifungal Agents

The compound has been synthesized as a potential antifungal agent . It was created via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones .

Neuroprotection and Anti-inflammatory Activity

The compound has been studied for its neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .

Antitumor, Antifungal, Antidepressant, and Antiviral Applications

Piperazine derivatives, such as this compound, have been applied in a number of different therapeutic areas, including antitumor, antifungal, antidepressant, and antiviral .

Inhibiting Urease Enzymes

The compound has been studied for its potential to inhibit urease enzymes. Inhibiting urease enzymes can be a promising method for preventing ureolytic bacterial infections .

Enhancing Electrical Properties of Graphite Nanoflake

Although not directly related to GNF-Pf-2339, a compound named Graphite nanoflake (GnF) has shown promising results in enhancing the electrical properties through gamma-ray irradiation .

Biomedical Applications

Again, not directly related to GNF-Pf-2339, but graphene and its derivatives have shown promising results in several areas of science, including drug delivery systems, biosensors, and imaging systems .

Antimalarial Drug

While not directly related to GNF-Pf-2339, a compound with a similar structure, N2-acetyl tetrahydro-beta-carboline (GNF-Pf-5009), has been studied as a potential antimalarial drug .

properties

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6/c22-16-6-8-17(9-7-16)26-10-12-27(13-11-26)20-19-14-25-28(21(19)24-15-23-20)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKAQSNYJGFXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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